1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
Chemical Structure and Properties 1-(2-Chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (molecular formula: C₁₂H₉ClN₄O; monoisotopic mass: 260.04648 Da) is a pyrazolo[3,4-d]pyrimidine derivative substituted with a 2-chlorobenzyl group at the 1-position and a hydroxyl group at the 4-position . The 2-chlorobenzyl moiety introduces steric bulk and electron-withdrawing effects, which influence solubility, reactivity, and biological interactions. The compound exists as a tautomeric mixture, with the hydroxyl group enabling hydrogen bonding and contributing to its sparing solubility in polar solvents like water and ethanol .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-10-4-2-1-3-8(10)6-17-11-9(5-16-17)12(18)15-7-14-11/h1-5,7H,6H2,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOUFNVKSPEJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=N2)C(=O)NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324546 | |
| Record name | 1-[(2-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667157 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
903868-98-4 | |
| Record name | 1-[(2-chlorophenyl)methyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity . Additionally, large-scale production may require the development of robust purification methods to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the 2-chlorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity . Pathways involved may include signal transduction pathways that are critical for cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-ol derivatives exhibit diverse pharmacological activities, modulated by substituents at the 1- and 4-positions. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-ol Derivatives
Key Findings
Substituent Effects on Solubility: The 2-chlorobenzyl group in the target compound increases lipophilicity compared to allopurinol (logP ~1.2 vs. ~0.3), reducing aqueous solubility but improving membrane permeability . Methoxy or hydroxyl substituents (e.g., 1-(4-methoxybenzyl) derivative) enhance solubility in polar solvents due to hydrogen bonding .
Biological Activity: Kinase Inhibition: The 2-chlorobenzyl group in the target compound is structurally analogous to A-928605 (), a kinase inhibitor with nanomolar potency against IGF1R. PDE9 Inhibition: Derivatives like 1-(2-chlorophenyl)-6-(trifluoro-2-methylpropyl) () exhibit selective PDE9 inhibition, highlighting the scaffold’s versatility in modulating cyclic nucleotide signaling .
Tautomerism and Reactivity: The hydroxyl group at position 4 facilitates tautomerism (e.g., 4-ol ↔ 4-one), influencing binding to biological targets. For example, allopurinol’s tautomeric equilibrium is critical for xanthine oxidase inhibition .
Synthetic Accessibility :
- The 2-chlorobenzyl group is introduced via nucleophilic substitution or coupling reactions (e.g., Vilsmeier–Haack reagent in ), whereas bulkier groups (e.g., cyclopentyl in ) require multistep synthesis .
Biological Activity
1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential applications in drug development.
- Molecular Formula : C11H9ClN4O
- Molecular Weight : 246.67 g/mol
- CAS Number : 5334-29-2
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. The compound this compound has shown promising results in various cancer models:
In Vitro Studies
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colorectal cancer).
- Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of cell migration and suppression of cell cycle progression.
- Significant DNA fragmentation observed in treated cells.
Case Study Results
A recent study reported that derivatives of pyrazolo[3,4-d]pyrimidine exhibited IC50 values ranging from 0.3 µM to 24 µM against various cancer cell lines. The compound demonstrated significant inhibition of EGFR and VEGFR-2, which are critical targets in cancer therapy.
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5b | 0.0227 | EGFR |
| 5i | 0.3 | VEGFR-2 |
| 9e | 7.60 | Topo-II |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against various pathogens:
Bacterial and Fungal Activity
- Tested Pathogens :
- Bacteria: E. coli, S. aureus
- Fungi: A. flavus, A. niger
- Findings :
- Compounds with similar structures have shown significant bacteriostatic effects.
- The presence of a chloro group enhances the antibacterial activity.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by their structural features:
- Chloro Substituents : Enhance anticancer and antimicrobial efficacy.
- Phenyl Groups : Contribute to improved binding affinity to biological targets.
Q & A
Q. What are the recommended safety protocols for handling 1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use N95 masks if airborne particles are generated .
- Ventilation: Conduct experiments in fume hoods or gloveboxes to minimize inhalation risks, especially during synthesis or solvent evaporation steps .
- Waste Disposal: Segregate chemical waste into designated containers for halogenated organics and coordinate with certified hazardous waste disposal services .
- Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Maintain SDS documentation onsite .
Q. How can researchers confirm the structural identity and purity of synthesized this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substitution patterns (e.g., 2-chlorobenzyl group at N1, pyrimidin-4-ol moiety). Compare chemical shifts with literature data for pyrazolo[3,4-d]pyrimidine derivatives .
- High-Performance Liquid Chromatography (HPLC): Achieve ≥95% purity using reverse-phase C18 columns with acetonitrile/water gradients. Monitor absorbance at 254 nm .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with high-resolution instruments (e.g., ESI-TOF) to validate the molecular formula .
Q. What synthetic routes are reported for this compound?
Methodological Answer:
- Key Steps:
- Cyclocondensation: React 5-amino-1-(2-chlorobenzyl)pyrazole-4-carbonitrile with formamide or urea under reflux to form the pyrimidine ring .
- Solvent Optimization: Use DMF or ethanol at 80–100°C for 6–12 hours. Monitor reaction progress via TLC .
- Purification: Recrystallize from ethanol-DMF mixtures to isolate the product (typical yields: 70–80%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition by pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer:
- Target Selection: Prioritize kinases like FLT3 or VEGFR2 due to their roles in oncology. Use kinase profiling assays (e.g., KinomeScan) to assess selectivity .
- Modification Strategies:
- In Vitro/In Vivo Correlation: Validate hits in transgenic zebrafish angiogenesis assays and MV4-11 xenograft mouse models .
Q. What experimental approaches address low aqueous solubility of this compound in pharmacological assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) for in vitro studies. Confirm stability via UV-Vis spectroscopy .
- Nanoformulation: Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
- Salt Formation: React the C4 hydroxyl group with sodium or potassium hydroxide to generate water-soluble salts .
Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine analogs?
Methodological Answer:
- Data Normalization: Standardize assay conditions (e.g., cell lines, serum concentrations, incubation times) to minimize variability .
- Tautomerism Analysis: Characterize dominant tautomeric forms (e.g., 4-ol vs. 4-one) using -NMR in DMSO-d6 and DFT calculations .
- Off-Target Screening: Use proteome-wide affinity capture to identify non-kinase targets (e.g., metabolic enzymes) that may confound results .
Q. What strategies are effective for evaluating in vivo efficacy and toxicity of this compound in cancer models?
Methodological Answer:
- Dose Optimization: Conduct maximum tolerated dose (MTD) studies in BALB/c mice. Start with 10 mg/kg/day via oral gavage and monitor body weight .
- Biomarker Analysis: Perform Western blotting on tumor lysates to quantify phosphorylation of FLT3 or VEGFR2 .
- Histopathology: Assess liver/kidney toxicity through H&E staining and serum ALT/Creatinine levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
